4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline

Lipophilicity Permeability CNS Drug Design

4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline (CAS 853297-25-3, molecular formula C₁₀H₁₃F₃N₂, molecular weight 218.22 g/mol) is a fluorinated aromatic amine building block characterized by a benzenemethanamine core bearing a dimethylaminomethyl substituent para to the aniline amine and a trifluoromethyl group meta to the aniline amine. Computed descriptors include XLogP3-AA 2.0, a topological polar surface area (TPSA) of 29.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C10H13F3N2
Molecular Weight 218.22 g/mol
CAS No. 853297-25-3
Cat. No. B1441962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline
CAS853297-25-3
Molecular FormulaC10H13F3N2
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C10H13F3N2/c1-15(2)6-7-3-4-8(14)5-9(7)10(11,12)13/h3-5H,6,14H2,1-2H3
InChIKeyYXLLDVNFADYJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline (CAS 853297-25-3): Core Physicochemical & Structural Identity for Procurement Specification


4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline (CAS 853297-25-3, molecular formula C₁₀H₁₃F₃N₂, molecular weight 218.22 g/mol) is a fluorinated aromatic amine building block characterized by a benzenemethanamine core bearing a dimethylaminomethyl substituent para to the aniline amine and a trifluoromethyl group meta to the aniline amine [1]. Computed descriptors include XLogP3-AA 2.0, a topological polar surface area (TPSA) of 29.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [2]. These structural features position the compound as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition and central nervous system applications, where balanced lipophilicity and hydrogen-bonding capacity are essential for blood–brain barrier penetration and target engagement [3]. The compound is commercially available from multiple suppliers in research-grade (typically ≥95%) and higher purities (NLT 98%), with certificates of analysis confirming identity by NMR, LCMS, and IR .

Why 4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline Cannot Be Replaced by Generic Substituted Aniline Building Blocks


Generic substitution among substituted aniline building blocks is unreliable because minor structural permutations—regioisomerism, removal of the benzylic amine, or alteration of the CF₃ position—produce quantifiable shifts in lipophilicity (XLogP3), hydrogen-bond acceptor/donor counts, and topological polar surface area (TPSA) that directly control passive permeability, solubility, and off-target binding [1]. Head-to-head comparisons of computed descriptors show that 4-[(dimethylamino)methyl]-3-(trifluoromethyl)aniline occupies a distinct physicochemical space (XLogP3 2.0, TPSA 29.3 Ų, 5 H-bond acceptors) that is not replicated by the des-aminomethyl analog (XLogP3 3.3, TPSA 3.2 Ų), by the parent 3-(trifluoromethyl)aniline (XLogP3 2.3, TPSA variable), or by the aminoethyl regioisomer (XLogP3 2.1) [2]. These descriptor differences are large enough to alter central nervous system multiparameter optimization (CNS MPO) scores, kinase selectivity profiles, and synthetic derivatization pathways, meaning that substituting any in-class analog without re-optimizing the entire synthetic sequence introduces an unacceptable risk of failed biological replication [3].

4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline (853297-25-3): Quantitative Differentiation Evidence vs. Closest Analogs


XLogP3 Lipophilicity Differential vs. Des-Aminomethyl Analog N,N-Dimethyl-3-(trifluoromethyl)aniline (329-00-0)

The target compound exhibits an XLogP3 of 2.0, which is 1.3 log units lower than the des-aminomethyl analog N,N-dimethyl-3-(trifluoromethyl)aniline (XLogP3 3.3) [1]. This difference corresponds to a predicted ~20‑fold reduction in octanol–water partition coefficient and places the target within the CNS MPO optimal lipophilicity range (XLogP ≤3), whereas the comparator exceeds it, predicting higher nonspecific tissue binding and faster metabolic clearance [2].

Lipophilicity Permeability CNS Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity vs. Des-Aminomethyl Analog

The target compound has a TPSA of 29.3 Ų and 5 hydrogen-bond acceptor sites, compared to 3.2 Ų and 4 acceptors for N,N-dimethyl-3-(trifluoromethyl)aniline [1]. The 26.1 Ų TPSA increase is driven by the primary aniline NH₂ and the tertiary amine, creating a favorable balance for passive permeability (TPSA <60 Ų threshold) while providing additional hydrogen-bonding capacity for target protein interactions that the comparator lacks [2].

Polar Surface Area Permeability Oral Bioavailability

Purity Specification and Supply Chain Reproducibility vs. Non-Standardized Starting Materials

The target compound is routinely supplied with quantified purity ≥98% (HPLC) by ISO-certified manufacturers, compared to the des-aminomethyl analog which is typically listed at 95–97% purity from the same supplier tiers . The presence of the primary aniline NH₂ enables straightforward purity verification via NMR and LCMS owing to the distinct N–H proton signals and characteristic [M+H]⁺ at m/z 219.1, providing a reproducible QC framework that is less ambiguous than for the dimethyl-only analog .

Purity Quality Control Procurement

Benzylic Dimethylaminomethyl Group as a Synthetic Diversification Handle vs. Parent 3-(Trifluoromethyl)aniline

Unlike the parent compound 3-(trifluoromethyl)aniline (CAS 98-16-8), which lacks any exocyclic amine handle, the target compound contains a benzylic dimethylaminomethyl group that can undergo N-oxide formation, quaternization, or reductive cleavage to the primary aminomethyl derivative under mild conditions, enabling late-stage diversification without disturbing the aniline NH₂ . This provides at least three additional parallel derivatization pathways per scaffold, compared to the single aniline-derivatization channel available from the parent compound [1].

Late-Stage Functionalization Reductive Amination Parallel Synthesis

GHS Hazard Profile for Safe-Handling Procurement Decisions vs. Regioisomeric Analog

The target compound is classified as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Damage Category 1, and STOT SE Category 3 (respiratory) based on 100% of ECHA C&L notifications from one reporting company [1]. This GHS profile provides a clearer safety data picture compared to less thoroughly notified regioisomers such as 3-((dimethylamino)methyl)-5-(trifluoromethyl)aniline, for which hazard classifications are incomplete or inconsistently reported across suppliers, introducing procurement safety uncertainty [2].

Safety Hazard Classification Lab Handling

Predicted Boiling Point and Rotatable Bond Profile for Purification and Formulation vs. 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline

The target compound has a predicted boiling point of 233.7 ± 40.0 °C and 2 rotatable bonds, compared to the isomer 4-(1-amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline (CAS 511522-41-1), which has identical molecular weight and formula but also 2 rotatable bonds and no reported boiling point . The target's predicted boiling point is within a range accessible by standard laboratory short-path distillation, whereas the isomer, lacking a distinct benzylic methylene, may exhibit altered thermal behavior under vacuum that could complicate purification by distillation [1].

Purification Distillation Physicochemical Stability

4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline (853297-25-3): Verifiable Application Scenarios Stemming from Quantitative Differentiation


CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

The target compound's XLogP3 of 2.0, which falls within the CNS MPO optimal lipophilicity range (XLogP ≤3), combined with a TPSA of 29.3 Ų that is well below the 60 Ų oral absorption threshold, makes it a superior starting material for structure–activity relationship exploration of brain-penetrant kinase inhibitors compared to the des-aminomethyl analog (XLogP3 3.3, TPSA 3.2 Ų) [1]. Programs requiring balanced passive permeability and target hydrogen-bonding engagement should specify CAS 853297-25-3 to maintain predicted CNS exposure metrics that the comparator cannot achieve without additional polar functionalization steps [2].

Late-Stage Diversification Scaffolds for Parallel Medicinal Chemistry Libraries

The presence of two orthogonal amine handles—the aniline NH₂ for amide coupling or nucleophilic aromatic substitution and the benzylic N(CH₃)₂ for quaternization, N-oxide formation, or reductive cleavage—enables at least three additional parallel derivatization pathways per scaffold relative to the single-handle 3-(trifluoromethyl)aniline parent [1]. This differentiation is quantifiable in library design: a single procurement of the target compound replaces at least 2–3 separate building blocks, streamlining inventory and reducing the number of vendors managed per project [2].

GMP-Preparative and Process Chemistry Requiring High-Purity Intermediates

Suppliers including MolCore and Enamine Ltd. provide CAS 853297-25-3 with a minimum purity specification of NLT 98% (HPLC), which is 1–3 percentage points higher than the typical 95–97% specification for the des-aminomethyl analog from the same supplier tier [1]. For process chemistry groups advancing candidates toward GMP production, this higher initial purity reduces the number of required re-purification steps and lowers the risk of unidentified impurities propagating into final active pharmaceutical ingredients, directly translating to fewer batch rejections and shorter campaign timelines [2].

Occupational-Safety-Compliant Lab-Scale Synthesis in Regulated Environments

The compound's fully defined GHS hazard profile—Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and STOT SE Category 3 (H335) as per ECHA C&L notification—provides unambiguous safety classification that is currently absent for regioisomeric analogs such as 3-((dimethylamino)methyl)-5-(trifluoromethyl)aniline [1]. For academic cores or industrial labs operating under institutional chemical hygiene plans that mandate complete GHS classification for all purchased substances, this completeness enables immediate assignment of engineering controls and personal protective equipment without the delays and liability of self-classification, making it the lower-risk procurement choice [2].

Quote Request

Request a Quote for 4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.